REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[NH2:6][C:7]1[N:12]=[C:11]([NH2:13])[C:10]([NH:14][CH:15]=O)=[C:9]([OH:17])[N:8]=1>>[NH:8]1[C:9](=[O:17])[C:10]2[NH:14][CH:15]=[N:13][C:11]=2[N:12]=[C:7]1[NH2:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=N1)N)NC=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is reacted in situ
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(N)=NC=2N=CNC2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |